6-(Benzylsulfanyl)-9h-purin-9-amine
Description
Structure
3D Structure
Properties
CAS No. |
20914-62-9 |
|---|---|
Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
6-benzylsulfanylpurin-9-amine |
InChI |
InChI=1S/C12H11N5S/c13-17-8-16-10-11(17)14-7-15-12(10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2 |
InChI Key |
CWYHLPSFDNKSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N |
Origin of Product |
United States |
Overview of Purine Scaffolds in Medicinal Chemistry and Biological Systems
Significance of Purine (B94841) Heterocycles in Biological Processes and Drug Discovery
Purine heterocycles are indispensable to life. As the core of the nucleobases adenine (B156593) and guanine (B1146940), they are fundamental building blocks of the nucleic acids, DNA and RNA, which carry the genetic blueprint of all living organisms. wikipedia.orgmicrobenotes.com In DNA, adenine pairs with thymine (B56734) and guanine pairs with cytosine, forming the "rungs" of the DNA ladder. ignited.in Beyond their role in genetics, purine derivatives are crucial for cellular energy metabolism. Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, driving countless biochemical reactions. wikipedia.org Furthermore, purine-based molecules like cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) monophosphate (cGMP) act as essential second messengers in signal transduction pathways, translating extracellular signals into intracellular responses. mdpi.comnih.gov Purinergic signaling, mediated by the binding of purines like adenosine and ATP to their receptors, plays a key role in a multitude of physiological processes, including neurotransmission and immune responses. wikipedia.orgnih.gov
The inherent biological importance and structural diversity of purines make them a privileged scaffold in drug discovery. researchgate.neteurekaselect.com By modifying the purine core at various positions, medicinal chemists can design molecules that interact with a wide range of biological targets, leading to therapeutic effects across numerous diseases. eurekaselect.comnih.gov
Contextualization of Substituted Purine Derivatives in Modern Therapeutic Research
The field of medicinal chemistry has seen rapid advancements in the development of substituted purine derivatives as therapeutic agents. eurekaselect.comnih.gov These compounds have been investigated for a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. eurekaselect.comnih.gov
The versatility of the purine scaffold allows for the introduction of various substituents at different positions of the ring system, which can fine-tune the compound's pharmacological properties and target selectivity. For instance, substitutions at the C2, C6, and N9 positions have been extensively explored to develop potent and selective inhibitors of kinases, a class of enzymes often dysregulated in cancer. nih.gov The development of purine-based kinase inhibitors represents a significant area of oncology research. nih.govsemanticscholar.org
Furthermore, purine analogues have been successfully developed as antiviral drugs. These molecules can mimic natural purines and interfere with viral replication processes. A notable example is acyclovir, a guanine analogue used to treat herpes virus infections. aacrjournals.org The ongoing exploration of novel substituted purines continues to yield promising candidates for the treatment of various challenging diseases. researchgate.neteurekaselect.com
Classification and Structural Archetypes of Purine-Based Bioactive Molecules
Purine-based bioactive molecules can be broadly classified based on their structural features and biological targets. Some key archetypes include:
Nucleoside Analogues: These compounds consist of a purine base linked to a sugar moiety, often a modified ribose or deoxyribose. They are widely used as antiviral and anticancer agents. By mimicking natural nucleosides, they can be incorporated into viral or cellular DNA or RNA, leading to chain termination and inhibition of replication. aacrjournals.org
Kinase Inhibitors: Many purine derivatives are designed to target the ATP-binding site of kinases. The purine ring mimics the adenine moiety of ATP, and substituents are added to enhance binding affinity and selectivity for specific kinases. nih.govnih.gov
Receptor Agonists and Antagonists: Substituted purines can act as agonists or antagonists of purinergic receptors, thereby modulating physiological responses. For example, adenosine receptor antagonists, which include naturally occurring purines like caffeine, have stimulant effects. mdpi.commicrobenotes.com
Enzyme Inhibitors: Beyond kinases, purine derivatives can inhibit other enzymes involved in metabolic pathways. For example, allopurinol, a structural isomer of hypoxanthine (B114508), is an inhibitor of xanthine (B1682287) oxidase and is used to treat gout. microbenotes.com
The structural diversity of purine derivatives is vast, with modifications made to the purine core, the substituents at various positions, and the nature of any attached sugar or other cyclic systems. This modularity allows for the creation of large libraries of compounds for high-throughput screening and the rational design of drugs with specific biological activities. mdpi.comnih.gov
While detailed research on 6-(Benzylsulfanyl)-9h-purin-9-amine is not prominent in the available literature, its structure suggests it falls within the broad class of substituted purines. The presence of a benzylsulfanyl group at the C6 position is a common modification in the design of purine-based inhibitors of enzymes such as topoisomerase II. aacrjournals.org The amine group at the N9 position is another common feature in many biologically active purine derivatives. mdpi.com Further investigation into this specific compound would be necessary to elucidate its precise biological activities and potential therapeutic applications.
Synthetic Methodologies for 6 Benzylsulfanyl 9h Purin 9 Amine and Its Analogs
Strategies for Purine (B94841) Core Functionalization at C6
Functionalization at the C6 position of the purine ring is a key step in the synthesis of the target compound. This typically involves the introduction of a sulfur-containing moiety, which can then be further modified.
The benzylsulfanyl group is commonly introduced at the C6 position of the purine ring through nucleophilic substitution reactions. A prevalent starting material for this transformation is 6-mercaptopurine (B1684380). The reaction involves the S-alkylation of 6-mercaptopurine with benzyl (B1604629) bromide in the presence of a base. For instance, 6-(benzylthio)-7H-purine has been synthesized by reacting 6-mercaptopurine with benzyl bromide in a solution of 2 N NaOH at room temperature. nih.gov
Another common precursor is 6-chloropurine (B14466). The chloro group at the C6 position is a good leaving group and can be readily displaced by a sulfur nucleophile. For example, 6-chloropurine can be reacted with a thiol in the presence of a base to yield the corresponding 6-thioether purine. cdnsciencepub.com A specific example involves the reaction of 2-amino-9H-purine-6-thiol with benzyl bromide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF) to produce 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine. researchgate.net While this example involves a C2-amino and N9-benzyl substituent, the core reaction at the C6-thiol is directly relevant.
The general reaction for the introduction of the benzylsulfanyl moiety is depicted below:

Figure 1: General scheme for the synthesis of 6-(benzylsulfanyl)purine from 6-mercaptopurine or 6-chloropurine.
Various methods exist for the introduction of a thioether at the C6 position of purines, primarily through nucleophilic aromatic substitution (SNAr) on 6-halopurines. The reactivity of 6-halopurines in SNAr reactions is an important consideration. For some nucleophiles, the reactivity order is F > Cl > Br > I, which is typical for SNAr reactions. However, for weakly nucleophilic arylamines, 6-bromopurine (B104554) nucleosides have been reported to be more reactive than their 6-chloro counterparts. byu.edu
A comparative study using isopentyl thiol as the nucleophile showed a specific reactivity order for different 6-halopurine nucleosides. byu.edu While not involving benzylthiol directly, this study provides insight into the relative reactivity of the C6-halogen leaving group.
The choice of reaction conditions, including the base and solvent, is also critical. Common bases used include sodium hydroxide, cesium carbonate, and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.netbyu.edu Solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. researchgate.netbyu.edu The selection of the appropriate combination of base and solvent can significantly impact the yield and purity of the desired 6-thioether purine.
| Starting Material | Reagent | Base | Solvent | Product | Reference |
| 6-Mercaptopurine | Benzyl bromide | 2 N NaOH | Water | 6-(Benzylsulfanyl)-7H-purine | nih.gov |
| 2-Amino-9H-purine-6-thiol | Benzyl bromide | Cs2CO3 | DMF | 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | researchgate.net |
| 6-Chloropurine nucleoside | Isopentyl thiol | DBU | Acetonitrile | 6-(Isopentylthio)purine nucleoside | byu.edu |
Regioselective Amination at N9 and Related N-Substitutions
The introduction of an amino group at the N9 position of the purine ring is a challenging yet crucial step in the synthesis of the target compound. Control of regioselectivity is paramount to avoid the formation of undesired N7 isomers.
The synthesis of 9-aminopurines can be achieved through various routes. One common approach involves the cyclization of a substituted imidazole (B134444) precursor. For example, 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be converted into 9-aryl-6-aminopurines. researchgate.net Another strategy starts from appropriately substituted pyrimidine (B1678525) derivatives. nih.gov
A more direct method for the synthesis of N9-amino purine derivatives involves the use of a pre-formed purine with a leaving group at the N9 position or the direct amination of the purine ring. However, direct N9-amination is less common. A notable synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines has been reported, starting from 9-amino-6-(methylthio)-9H-purine. This precursor can then undergo condensation with carbonyl compounds, followed by reduction, or acylation to introduce various substituents on the 9-amino group. nih.gov This suggests that a key intermediate for the synthesis of the target compound would be 9-amino-6-(benzylsulfanyl)-9H-purine.
The synthesis of novel N-aminobases such as 9-aminoadenine has also been described, which can serve as precursors for further derivatization. rsc.org
Alkylation and arylation of purines often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product. nih.govacs.org Several strategies have been developed to control the regioselectivity of N-substitution.
One approach involves the use of bulky substituents at the C6 position, which can sterically hinder the N7 position and favor substitution at N9. For instance, the alkylation of 6-(heteroaryl)purines has been shown to be regiospecific for the N9 position due to the shielding of the N7 position by the proximal heteroaryl C-H bond. acs.org
Another method for achieving regioselective N9-alkylation of 2,6-disubstituted purines involves a chloro-amine coupling reaction followed by alkylation using DMF and K2CO3, which has been shown to provide admirable yields with good regioselectivity. asianpubs.orgresearchgate.net While these methods focus on alkylation, the principles of steric hindrance and electronic effects can be applied to control the regioselectivity of amination as well.
The choice of the aminating agent and reaction conditions is also critical. For instance, in the synthesis of 9-aryl-6-aminopurines from 5-amino-1-aryl-1H-imidazole-4-carbonitriles, the final amination step is achieved by reaction with ammonia. researchgate.net
| Reaction Type | Strategy for N9-Regioselectivity | Reference |
| Alkylation | Shielding of N7 by a proximal heteroaryl C-H at C6 | acs.org |
| Alkylation | Chloro-amine coupling followed by alkylation with DMF/K2CO3 | asianpubs.orgresearchgate.net |
| Amination | Cyclization of a pre-functionalized imidazole precursor | researchgate.net |
Synthesis of Diverse Purine Scaffolds Bearing 6-Benzylsulfanyl and 9-Amino Groups
The synthesis of purine scaffolds containing both a 6-benzylsulfanyl and a 9-amino group can be approached through a convergent or a linear strategy. A plausible linear approach would involve the initial synthesis of a 6-benzylsulfanylpurine followed by the introduction of the 9-amino group, or vice versa.
A key precursor for such syntheses is 9-amino-6-(methylthio)-9H-purine, as demonstrated in the synthesis of its various N9-substituted analogs. nih.gov By analogy, one could synthesize the corresponding 6-benzylsulfanyl derivative. The synthesis could start from a 6-benzylsulfanylpurine, which is then aminated at the N9 position. Alternatively, one could start with a 9-aminopurine and introduce the benzylsulfanyl group at the C6 position, likely from a 6-chloro or 6-mercaptopurine precursor.
A study on the synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines provides a template for creating diverse scaffolds. nih.gov The 9-amino group can be acylated or condensed with various carbonyl compounds to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.
The following table summarizes some of the key transformations that can be used to build diverse 6-(benzylsulfanyl)-9-(substituted amino)purine scaffolds, based on analogous reactions with the 6-methylthio derivative. nih.gov
| Starting Material | Reagent | Product Type |
| 9-Amino-6-(benzylsulfanyl)-9H-purine | Carbonyl compound, then hydride reduction | 9-(Substituted-alkyl)amino-6-(benzylsulfanyl)-9H-purine |
| 9-Amino-6-(benzylsulfanyl)-9H-purine | Acylating agent (e.g., ethyl L-2-pyrrolidine-5-carboxylate) | 9-(Acylamino)-6-(benzylsulfanyl)-9H-purine |
| 9-Acetylamino-6-(benzylsulfanyl)-9H-purine | Alkylating agent (e.g., 4-chlorobutyl acetate) | 9-(N-Acetyl-N-alkylamino)-6-(benzylsulfanyl)-9H-purine |
Multicomponent Reactions for Advanced Purine Synthesis
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net This approach is lauded for its atom economy, reduced number of purification steps, and its ability to rapidly build molecular complexity from simple precursors. researchgate.netacs.org MCRs are particularly well-suited for the synthesis of heterocyclic scaffolds like purines and pyrimidines, which are foundational to many biological processes. researchgate.net
Research has explored MCRs for purine synthesis, often drawing inspiration from prebiotic chemistry. researchgate.netnih.gov A common strategy involves the condensation of aminomalononitrile (B1212270) (AMN) or diaminomaleonitrile (B72808) (DAMN) with various reagents. For instance, a three-component reaction of aminomalononitrile, urea, and α-amino acid methyl esters can produce C(8)-substituted purine derivatives. nih.gov These reactions can be directed to yield specific purine isomers, such as 2,6-diamino-purines or isoguanines, by carefully selecting the annulation reagents like formic acid, urea, or guanidine. nih.govacs.org
A notable development is the use of high-yielding, one-pot MCRs in aqueous conditions, which aligns with the principles of green chemistry. acs.orgnih.gov A pH-dependent three-component system using key synthons like 2-aminooxazole and 5-aminoimidazoles has been developed, allowing for a divergent synthesis of both purine and pyrimidine precursors. acs.orgnih.gov This specific pathway enables regiospecific N9 purination, a crucial step for creating biologically relevant nucleoside analogs. nih.gov Microwave-assisted MCRs have also been employed to accelerate the synthesis of amino acid-decorated purine derivatives, using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as alternatives to more toxic options. acs.org
Table 1: Representative Multicomponent Reaction for Purine Synthesis
| Starting Materials | Key Intermediates | Annulation Reagent | Final Product Type | Reference |
|---|---|---|---|---|
| Aminomalononitrile (AMN), Urea, α-Amino Acid Methyl Esters | C(2)-substituted amino imidazole carbonitriles | Guanidine Carbonate | C(8)-substituted 2,6-diamino-purine methyl esters | nih.gov |
| Aminomalononitrile (AMN), α-Amino Acids, Trimethyl Orthoacetate | Amino imidazole carbonitrile derivatives | Urea | Guanine (B1146940) PNA Analogs | acs.org |
| 2-Aminooxazole, 5-Aminoimidazoles, Aldehydes | Tethered imidazole-iminium species | (Intramolecular cyclization) | Purine nucleotide precursors | acs.org |
Combinatorial Chemistry Approaches for Purine Libraries
Combinatorial chemistry provides a robust platform for the rapid synthesis of large, systematically varied collections of compounds, known as chemical libraries. The purine scaffold, with its multiple points for structural diversification (typically at positions 2, 6, 8, and 9), is an ideal candidate for combinatorial approaches to generate novel therapeutic agents. acs.orgacs.org
Both solid-phase and solution-phase strategies have been successfully applied to the synthesis of purine libraries. tandfonline.comresearchgate.net A common approach begins with a pre-functionalized purine core, such as 2,6-dichloropurine, and introduces diversity through sequential nucleophilic displacement reactions. tandfonline.comtandfonline.com For example, a solution-phase method called "Simultaneous Addition of Functionalities" (SPSAF) has been used to build libraries of trisubstituted purines by reacting a dipiperazinylpurine scaffold with various electrophiles. tandfonline.comtandfonline.com
A particularly relevant strategy for synthesizing analogs of 6-(benzylsulfanyl)-9H-purin-9-amine involves the construction of the purine ring from a substituted pyrimidine precursor. One such method starts with 4,6-dichloro-5-nitropyrimidine. acs.org Sequential substitution with a primary amine and then benzyl mercaptan (to introduce the benzylthio group) yields a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine intermediate. Reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid derivative (to introduce diversity at C8), constructs the purine ring. The final diversification step involves oxidation of the benzylthio group to a sulfone, which is then displaced by various amines to generate a library of 2,6,8,9-tetrasubstituted purines. acs.org This route demonstrates a clear and efficient pathway to a library of compounds that includes the key 6-benzylthio structural motif. acs.org
Table 2: Example of a Tetrasubstituted Purine Analog from a Combinatorial Library
| Compound Name | R2 Substituent (at N9) | R3 Substituent (at C8) | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 6-(Benzylthio)-9-butyl-8-(4-methoxyphenyl)-2-methyl-9H-purine | Butyl | 4-Methoxyphenyl | Parallel Solution-Phase Synthesis | acs.org |
| 6-Chloro-9-(4-fluorophenyl)-2,8-dimethyl-9H-purine | 4-Fluorophenyl | Methyl | Parallel Synthesis via Pyrimidine Cyclization | acs.org |
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | tert-Butyl | Phenyl | One-pot pathway from pyrimidines | rsc.org |
Molecular Mechanisms of Action and Target Identification
The exploration of how 6-(Benzylsulfanyl)-9h-purin-9-amine exerts its effects at a molecular level is a critical step in understanding its potential pharmacological profile. This typically involves a combination of biochemical assays to validate interactions with predicted targets and proteomics-based approaches to uncover novel protein interactions within a biological system. However, dedicated research applying these methodologies to this compound has not been published in the available scientific literature.
Biochemical assays are fundamental for confirming the interaction between a compound and its putative molecular target. These assays can measure enzyme inhibition, receptor binding, or other functional activities. For purine (B94841) analogs, common targets include cyclin-dependent kinases (CDKs), with assays often measuring the inhibition of kinase activity. For instance, studies on other novel 9H-purine derivatives have successfully used kinase activity assays to identify potent CDK9 inhibitors. nih.gov Similarly, research on different 6-substituted purine analogues has involved thermal melting studies to confirm interactions with DNA and RNA. nih.gov
Despite the application of these techniques to structurally related compounds, specific data from biochemical assays validating the molecular target(s) of this compound are absent from current literature. Without such studies, it is not possible to construct a data table of its binding affinities or inhibitory concentrations (e.g., IC₅₀ or Kᵢ values) against specific enzymes or receptors.
Proteomics offers a powerful, unbiased method for identifying the cellular targets of a compound by observing changes in protein expression, modification, or interaction across the entire proteome. Techniques such as affinity chromatography-mass spectrometry or thermal proteome profiling could potentially reveal the direct binding partners of this compound within a cell.
This approach would provide a broad overview of the compound's interactions and help to identify both primary targets and potential off-target effects. However, a thorough search has found no evidence of proteomics studies being conducted or published for this compound. Consequently, there are no research findings or data tables detailing its protein interaction profile to report.
Structure Activity Relationship Sar and Rational Design Principles
Influence of the 6-Benzylsulfanyl Moiety on Biological Activity
Impact of Benzyl (B1604629) Ring Substituents on Potency and Selectivity
While direct studies on 6-(benzylsulfanyl)-9h-purin-9-amine are limited, research on related 6-substituted purines provides valuable insights. The electronic properties of substituents on the benzyl ring can significantly influence potency. For instance, in a series of 9-benzylpurines, it was observed that electron-donating groups on the phenyl ring enhanced antimycobacterial activity. This suggests that substituents capable of increasing electron density on the benzyl ring may favorably impact the biological activity of this compound.
Conversely, studies on O⁶-benzylguanine derivatives aimed at depleting O⁶-alkylguanine-DNA alkyltransferase (AGT) showed that electron-withdrawing groups like chlorine and fluorine on the benzyl ring were well-tolerated and maintained high potency nih.gov. This highlights that the optimal substitution pattern is highly dependent on the specific biological target.
Table 1: Influence of Benzyl Ring Substituents on the Activity of Related Purine (B94841) Derivatives
| Parent Compound | Substituent (Y) on Benzyl Ring | Biological Activity | Reference |
| O⁶-(p-Y-benzyl)guanine | H, F, Cl, CH₃ | Potent depletion of AGT | nih.gov |
| 2-amino-6-(p-Y-benzylthio)purine | H, CH₃ | Inactive for AGT depletion | nih.gov |
| 9-(p-Y-benzyl)-6-(2-furyl)purines | Electron-donating groups | Good antimycobacterial inhibitors |
This table is generated based on data from related purine derivatives to infer potential SAR for this compound.
Role of the Thioether Linkage in Molecular Recognition
The thioether linkage (-S-) connecting the purine ring to the benzyl group plays a crucial role in the molecule's interaction with its biological targets. In studies of purine derivatives with selective inotropic activity, thioether-linked compounds were found to be superior to their corresponding oxygen (ether) and nitrogen (amine) isosteres. This suggests that the sulfur atom's size, polarizability, and ability to form specific non-covalent interactions, such as sulfur-π interactions, may be critical for optimal molecular recognition at the active site.
However, the importance of the thioether linkage is context-dependent. For the depletion of human O⁶-alkylguanine-DNA alkyltransferase, O⁶-substituted guanine (B1146940) derivatives were potent, whereas their S⁶-substituted counterparts, including 2-amino-6-(benzylthio)purine, were inactive nih.gov. This underscores that while the thioether may be beneficial for certain targets, it can be detrimental for others, likely due to differences in the steric and electronic requirements of the binding pockets.
Role of the 9-Amino Group in Receptor Binding and Enzymatic Interaction
The 9-amino group is a less common substituent in biologically active purines compared to the more prevalent 9-alkyl or 9-ribosyl moieties. Its presence introduces unique chemical properties that can significantly influence binding and activity.
Stereochemical Considerations for the 9-Amine
The stereochemistry of the 9-amino group, specifically its orientation relative to the purine ring, can be a critical factor in determining biological activity. Due to the potential for restricted rotation around the N-N bond, different conformations may exist. While specific stereochemical studies on this compound are not available, research on other nucleosides and nucleotide-binding proteins emphasizes the importance of precise positioning of substituents for effective interaction with the target. The lone pair of electrons on the exocyclic nitrogen and the potential for hydrogen bonding can lead to specific orientations that are favored for binding.
Derivatization of the 9-Amino Group and its SAR Implications
Studies on related 9-amino-6-(methylthio)-9H-purines have explored the impact of derivatizing the 9-amino group. In one study, various substituents were introduced, but none of the resulting compounds exhibited significant anticancer activity. The researchers suggested that the observed activity in simpler 9-aminopurines might arise from the in vivo cleavage of the N-N bond, leading to the formation of the corresponding 9H-purine-6(1H)-thione. This finding suggests that the 9-amino group in this compound might act as a carrier or prodrug moiety, releasing an active metabolite upon enzymatic or chemical cleavage.
Table 2: Derivatization of the 9-Amino Group in 6-(methylthio)-9H-purine and Biological Outcome
| 9-Substituent | Biological Activity (L1210 Leukemia) | Proposed Mechanism | Reference |
| -NH₂ | Active | Cleavage of hydrazino linkage | |
| -N=CH-R | Inactive | Stable N-N bond | |
| -NH-CH₂-R | Inactive | Stable N-N bond |
This table is based on data from 9-amino-6-(methylthio)-9H-purine and is used to infer potential SAR for the title compound.
Importance of the Purine Core and its Substituents (C2, C8)
The purine core itself is a privileged scaffold in medicinal chemistry, offering multiple points for interaction with biological targets through hydrogen bonding and aromatic stacking. Modifications at the C2 and C8 positions can fine-tune the electronic properties and steric profile of the entire molecule, thereby influencing its potency and selectivity.
In a study of 2,6,9-trisubstituted purine derivatives, it was found that the nature of the substituent at the C2 position had a significant impact on cytotoxic activity. Bulky systems at the C2 position were generally unfavorable for activity nih.gov. This suggests that for this compound, a smaller substituent or no substitution at the C2 position might be preferred for certain biological activities.
Similarly, substitutions at the C8 position have been shown to modulate the activity of various purine derivatives. For example, in a series of 8-substituted-9-benzyl-6-(dimethylamino)-9H-purines, an 8-bromo substituent dramatically increased binding affinity to the benzodiazepine (B76468) receptor. This indicates that the introduction of a small, electron-withdrawing group at the C8 position of this compound could potentially enhance its interaction with specific receptors. The purine molecule's structure, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, allows it to exist in different tautomeric forms, which can influence its recognition by biological targets nih.gov.
Effects of Additional Substitutions on Pharmacological Profile
The introduction of various functional groups onto the purine core or its substituents can dramatically alter the pharmacological profile of this compound analogs. For instance, in a series of 6-substituted purine derivatives, those with thioether linkages were found to be superior to their oxygen and nitrogen counterparts for selective inotropic activity. researchgate.netresearchgate.net
Furthermore, the addition of electron-withdrawing groups to the benzhydryl moiety of these compounds led to an increase in their potency. researchgate.net This suggests that the electronic properties of the substituents play a crucial role in the molecule's interaction with its biological target. Studies on other purine derivatives have also highlighted the importance of specific substitutions. For example, in the context of developing antitumor agents, an arylpiperazinyl system at the C-6 position of the purine ring was found to be beneficial for cytotoxic activity, whereas bulky groups at the C-2 position were unfavorable. nih.govimtm.cz
The following table summarizes the observed effects of various substitutions on the activity of purine derivatives based on several research findings.
| Substitution Position | Substituent Type | Observed Effect on Activity | Reference |
| C-6 | Thioether Linkage | Superior to O and N isosteres for inotropic activity | researchgate.netresearchgate.net |
| Benzhydryl Moiety | Electron-Withdrawing Groups | Increased potency | researchgate.net |
| C-6 | Arylpiperazinyl System | Beneficial for cytotoxic activity | nih.govimtm.cz |
| C-2 | Bulky Systems | Unfavorable for cytotoxic activity | nih.govimtm.cz |
| C-6 (Guanine derivatives) | O6-(p-Y-benzyl) | High potency for AGT depletion | nih.gov |
| C-9 (Guanine derivatives) | Various Substituents | Activity preserved | nih.gov |
| C-7 (Guanine derivatives) | Various Substituents | Complete loss of activity | nih.gov |
Positional Isomerism and Activity Modulation
The specific placement of substituents on the purine ring system, known as positional isomerism, can significantly modulate the biological activity of these compounds. Research has shown that even subtle changes in the attachment point of a functional group can lead to profound differences in efficacy and selectivity.
For instance, a study on substituted purine derivatives for the depletion of human O6-alkylguanine-DNA alkyltransferase (AGT) found that activity was preserved with a variety of substituent groups at the 9-position, while substitution at the 7-position resulted in a complete loss of activity. nih.gov This highlights the critical role of the N9 position in the interaction with the target enzyme. Similarly, the regioisomeric and stereochemical properties of a hydroxyethyl (B10761427) group in certain purine derivatives were found to influence their cytostatic activity. nih.gov
In a different context, the linkage position of a pyridine (B92270) ring in certain luminogens affected their molecular configuration and photophysical properties, demonstrating how positional isomerism can impact a molecule's physical characteristics. nih.gov These findings underscore the importance of carefully considering positional isomerism in the rational design of purine-based compounds to optimize their desired biological effects.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel molecules and for understanding the key structural features that govern their therapeutic effects.
Development of Predictive QSAR Models for Purine Derivatives
Several QSAR models have been successfully developed for various classes of purine derivatives to predict their biological activities. These models are typically built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate molecular descriptors with observed activity. researchgate.netijprajournal.com
For example, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors resulted in a predictive model with a good correlation coefficient (r² = 0.8319). researchgate.net Another study on 1, 2, 4-triazole [5,1-i] purine derivatives as adenosine (B11128) A3 receptor antagonists also yielded a statistically significant QSAR model (r² = 0.94). ijprajournal.comresearchgate.net The development of such robust and validated models can significantly accelerate the discovery of new and more potent purine-based therapeutic agents. nih.govnih.gov
Analysis of Physicochemical Descriptors and Biological Activity
The foundation of any QSAR model lies in the selection of appropriate physicochemical descriptors that capture the essential structural and electronic features of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
In the QSAR model for c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were found to be positively correlated with activity, while the SsOHcount showed a negative correlation. researchgate.net This suggests that the presence of methyl groups and hydrogen bond donors, along with a specific topological arrangement, enhances inhibitory activity, whereas the presence of hydroxyl groups is detrimental.
Similarly, a study on 6-amino uracil (B121893) base analogues as thymidine (B127349) phosphorylase inhibitors identified that the indicator variable at the R6 position of the parent nucleus positively contributed to the activity. researchgate.net The analysis of these descriptors provides valuable insights into the molecular properties that drive the biological activity of purine derivatives, guiding the design of new compounds with improved therapeutic potential.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govvolkamerlab.org This approach is particularly useful when the three-dimensional structure of the target protein is unknown. volkamerlab.org
Identification of Key Pharmacophoric Features
A pharmacophore is defined by a collection of steric and electronic features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For purine derivatives, the nitrogen atoms within the purine ring system can act as both hydrogen bond donors and acceptors, while the planar, electron-rich aromatic nature of the rings facilitates π–π stacking and hydrophobic interactions. nih.gov
A pharmacophore model developed for adenosine A2A receptor antagonists identified an aromatic ring, a positively ionizable element, and a hydrogen bond acceptor as key features. nih.gov In contrast, the model for A2B receptor antagonists included an aromatic ring, a hydrophobic aliphatic element, and two hydrogen bond acceptor features. nih.gov These models provide a virtual template for designing new ligands with a high probability of binding to the desired target. By understanding the key pharmacophoric features, medicinal chemists can rationally design novel purine derivatives, including those based on the this compound scaffold, with enhanced affinity and selectivity for their biological targets.
Application in De Novo Ligand Design
The strategic application of known molecular scaffolds is a cornerstone of de novo ligand design, a computational methodology aimed at generating novel molecules with desired biological activities. The purine core, a privileged scaffold in medicinal chemistry, serves as a foundational structure for the design of new ligands. The compound this compound, with its distinct substitutions, offers a valuable starting point for such computational design endeavors.
De novo design algorithms can utilize the this compound structure as a seed or fragment. These programs work by either growing a new molecule from this initial fragment or by linking it with other fragments to create a diverse library of potential ligands. The inherent features of the parent compound, such as the hydrogen bonding capabilities of the purine ring and the amine group, as well as the steric and electronic properties of the benzylsulfanyl group, provide a rich set of initial parameters for these algorithms.
The process typically involves the following steps:
Scaffold Identification: The purine ring system of this compound is recognized as a versatile scaffold known to interact with a wide range of biological targets.
Vector Selection: Key positions on the scaffold are identified for modification. For this compound, the amine at the N9 position and the phenyl ring of the benzylsulfanyl group at the C6 position are primary vectors for growth or substitution.
Fragment Library and Linking: A library of molecular fragments is computationally attached to these vectors. For instance, different substituents could be explored on the phenyl ring to modulate hydrophobic or electronic interactions. Similarly, the N9-amine could be extended or replaced with other functional groups to alter polarity and hydrogen bonding patterns.
Scoring and Optimization: The newly generated virtual compounds are then scored based on predicted binding affinity to a specific target, drug-likeness properties, and synthetic accessibility. Iterative cycles of modification and scoring help in refining the designs towards optimal candidates.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harvard.edu This method is widely used in drug design to predict how a ligand, such as a small molecule, might interact with a protein's binding site.
Prediction of Ligand-Target Binding Modes
In a general sense, the docking procedure for a purine (B94841) derivative would involve:
Preparation of the protein structure: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparation of the ligand: Generating the 3D structure of 6-(benzylsulfanyl)-9h-purin-9-amine and optimizing its geometry.
Running the docking simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein and score the different poses. harvard.edu
Assessment of Binding Affinities
A critical output of molecular docking is the estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net This value provides a prediction of the strength of the interaction between the ligand and the target. Lower binding energies generally indicate a more stable complex and potentially higher inhibitory activity.
For purine analogs, docking studies have been used to rank compounds based on their predicted binding affinities, helping to prioritize them for synthesis and biological testing. nih.govnih.gov In the case of this compound, a molecular docking study could generate a binding affinity score for its interaction with a specific target. This score could then be compared with those of known inhibitors or other purine derivatives to assess its potential potency.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 2,6-dichloro-9-(propan-2-yl)-9H-purine | pfHGPRT | -5.1 | researchgate.net |
| 9-Butyl-2,6-dichloro-9H-purine | pfHGPRT | -5.3 | researchgate.net |
| 2,6-dichloro-9-(2-methylbutyl)-9H-purine | pfHGPRT | -5.5 | researchgate.net |
| 2,6-dichloro-9-pentyl-9H-purine | pfHGPRT | -5.6 | researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are invaluable for studying reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure Analysis (HOMO/LUMO)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govnih.gov An important aspect of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com
For this compound, DFT calculations could provide insights into its electronic properties. A smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many purine derivatives, the HOMO is often localized on the purine ring system, while the LUMO distribution can vary depending on the substituents. tandfonline.com
| Purine Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 6-hydroxy-purine | -6.45 | -1.54 | 4.91 | nih.gov |
| 6-amino-purine | -6.12 | -1.23 | 4.89 | nih.gov |
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. jst.go.jpnih.gov For a flexible molecule like this compound, which has rotatable bonds in its benzylsulfanyl group, multiple conformations are possible.
Quantum chemical calculations can be used to construct a potential energy surface by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This allows for the identification of low-energy, stable conformers that are more likely to be biologically active. For the related compound, 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, crystallographic data has provided a snapshot of its solid-state conformation, but computational conformational analysis could reveal the preferred conformations in solution. researchgate.net
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govaps.org This allows for a more realistic representation of the biological system.
MD simulations of a this compound-protein complex could be performed to:
Assess the stability of the binding mode: By monitoring the ligand's position and interactions within the binding site over the course of the simulation.
Investigate conformational changes: To see how the protein and ligand adapt to each other upon binding. mdpi.com
Calculate binding free energies: Using methods like MM-PBSA or MM-GBSA to obtain a more accurate estimation of the binding affinity than docking scores alone. nih.gov
MD simulations have been successfully applied to study the binding of purine derivatives to their targets, providing valuable information on the dynamics of the interaction and the role of solvent molecules. nih.govaps.orgacs.org Such studies on this compound would provide a deeper understanding of its mechanism of action at an atomic level.
Investigation of Ligand-Protein Complex Stability
A primary application of molecular modeling is to investigate the stability of a ligand, such as this compound, when it binds to a protein. This is typically achieved through molecular dynamics (MD) simulations. An MD simulation calculates the motion of atoms over time, providing insights into the physical stability of the complex.
Key metrics used to assess stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is not undergoing significant conformational changes.
Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction. For this compound, the purine core's nitrogen atoms and the exocyclic amine group are potential hydrogen bond donors and acceptors.
These analyses collectively help in predicting the binding affinity and the residence time of the compound at the active site of a protein.
Dynamic Behavior of the Compound in Biological Environments
MD simulations are also employed to understand the dynamic behavior of this compound in a simulated biological environment, which is typically an aqueous solution with physiological salt concentrations. This involves analyzing the conformational flexibility of the compound itself. The benzylsulfanyl group, connected to the purine core via a sulfur atom, has rotational freedom. Understanding its preferred orientations and how it moves in solution is vital for predicting how it will fit into a protein's binding pocket.
The interaction of the compound with surrounding water molecules is also a key aspect. The Solvent Accessible Surface Area (SASA) is a measure used to quantify the portion of the molecule that is exposed to the solvent. Changes in SASA upon binding to a protein can indicate how much of the compound is buried within the receptor, which is often related to the strength of the hydrophobic interactions.
Virtual Screening for Novel Purine-Based Leads
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, it could be used as a template in subsequent virtual screening campaigns to find novel, related compounds with potentially improved properties.
Ligand-Based Virtual Screening
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active. It uses the principle that molecules with similar structures are likely to have similar biological activities. If this compound were a known active compound, it could be used as a query to search for similar compounds.
Common LBVS methods include:
Similarity Searching: This involves calculating molecular fingerprints (a way of representing a molecule's structure as a series of bits) for the query molecule and comparing them to the fingerprints of all molecules in a database. Compounds with a high similarity score are selected for further investigation.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. A model could be built based on the structure of this compound and used to screen for other molecules that match this spatial arrangement of features.
Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which is often determined by X-ray crystallography or NMR spectroscopy. The primary method used in SBVS is molecular docking.
In a typical SBVS workflow:
A library of compounds is prepared, often in a computationally ready 3D format.
Each compound is "docked" into the binding site of the target protein. Docking algorithms sample many possible conformations and orientations of the ligand within the binding site.
A scoring function is used to estimate the binding affinity for each docked pose. These scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
The compounds are ranked based on their docking scores, and the top-ranking candidates are selected for experimental testing.
For a compound like this compound, docking studies would be crucial to visualize its specific interactions with the amino acid residues of a target protein and to predict its binding orientation and affinity.
Future Research Directions and Translational Potential Preclinical Focus
Development of Novel Analogs with Enhanced Efficacy and Selectivity
The development of novel analogs of 6-(benzylsulfanyl)-9h-purin-9-amine is a critical step towards creating a clinically viable drug. Structure-activity relationship (SAR) studies on related 6-mercaptopurine (B1684380) and other 6-thiopurine derivatives have shown that modifications at various positions of the purine (B94841) ring can significantly impact biological activity.
Key to this endeavor is the iterative process of designing, synthesizing, and testing new derivatives. For instance, substitutions on the benzyl (B1604629) ring of the benzylsulfanyl group could modulate the compound's interaction with its biological target. The introduction of electron-donating or electron-withdrawing groups could influence the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, alterations to the amino group at the 9-position could also be explored to enhance target binding and cellular uptake. A study on O(6)-cyclohexylmethylguanines demonstrated that iterative structure-based design could lead to a 1,000-fold increase in potency for inhibiting cyclin-dependent kinases (CDKs). nih.gov This highlights the potential of rational design in optimizing purine-based inhibitors.
The primary goals for developing these novel analogs are to improve their efficacy against specific biological targets while minimizing off-target effects, thereby enhancing their therapeutic index.
Table 1: Potential Modifications for Novel Analogs of this compound
| Modification Site | Potential Substituents | Desired Outcome |
| Benzyl Ring | Halogens, Alkyl groups, Methoxy groups | Improved binding affinity and selectivity |
| Purine C2 Position | Amino, Alkylamino, Arylamino groups | Altered biological activity and target specificity |
| Purine N9 Position | Alkyl, Cycloalkyl groups | Enhanced cellular permeability and metabolic stability |
Exploration of Combination Therapies with Existing Agents
The future of many targeted therapies lies in their use as part of combination regimens. For a compound like this compound, exploring its synergistic potential with established therapeutic agents could lead to improved treatment outcomes and overcome drug resistance.
In the context of cancer, purine analogs have been successfully combined with various chemotherapeutic drugs. mdpi.com For instance, combination therapy with purine nucleoside analogs and agents like cyclophosphamide (B585) has shown improved response rates in chronic lymphocytic leukemia. nih.govnih.gov Similarly, thiopurines are used in combination with anti-TNF agents for the treatment of inflammatory bowel disease, demonstrating the broad applicability of such approaches. nih.govnih.gov
Preclinical studies would be essential to identify the most effective combination strategies. These studies would involve in vitro and in vivo models to assess the synergistic or additive effects of this compound with other drugs, as well as to understand the underlying mechanisms of their combined action.
Investigating Novel Biological Targets and Therapeutic Indications
While the initial therapeutic focus for purine analogs has often been in oncology and immunology, the diverse biological activities of these compounds suggest a wider range of potential applications. acs.org Research into this compound should therefore not be limited to its presumed primary targets.
Screening the compound against a broad panel of biological targets, such as various kinases, phosphatases, and other enzymes involved in key cellular signaling pathways, could reveal novel mechanisms of action and therapeutic opportunities. nih.gov For example, some purine derivatives have shown potential as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov The discovery of novel targets for thiopurines, such as nucleoside diphosphate (B83284) kinase (NDPK), further underscores the importance of exploring beyond the established mechanisms. pharmgkb.org
Identifying new biological targets could open up entirely new therapeutic avenues for this compound and its analogs, potentially addressing unmet medical needs in areas beyond cancer and inflammatory diseases.
Preclinical Development Considerations for Purine-Based Agents
The path from a promising lead compound to a clinical candidate is fraught with challenges. For purine-based agents like this compound, several key preclinical development considerations must be addressed.
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. mdpi.com The metabolic stability of the benzylsulfanyl group and the purine core will need to be assessed to ensure adequate bioavailability and a suitable half-life. Prodrug strategies, such as those developed for 6-thioguanosine (B559654) monophosphate, could be employed to improve cellular uptake and overcome resistance mechanisms. acs.org
Furthermore, the potential for off-target effects and toxicity must be carefully evaluated. As many purine-based compounds target ATP-binding sites, assessing their selectivity against a wide range of kinases and other ATP-dependent enzymes is essential to minimize potential side effects. nih.govresearchgate.net Robust preclinical models will be necessary to predict the therapeutic window and potential toxicities in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
